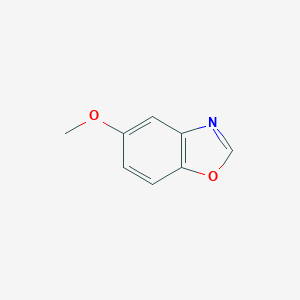

5-Methoxy-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQKXTVYGHYXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511671 | |

| Record name | 5-Methoxy-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132227-03-3 | |

| Record name | 5-Methoxy-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxy-1,3-benzoxazole: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 5-Methoxy-1,3-benzoxazole. The document also explores its potential biological significance, offering detailed experimental protocols and visualizations to support further research and development.

Core Chemical Properties and Structure

This compound is a heterocyclic aromatic organic compound. Its structure consists of a benzene ring fused to an oxazole ring, with a methoxy group substituted at the 5-position. This substitution can influence the molecule's lipophilicity and, consequently, its biological activity and pharmacokinetic properties.

Structural Information

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇NO₂[1]

-

SMILES: COC1=CC2=C(C=C1)OC=N2[1]

-

InChI Key: IQQKXTVYGHYXFX-UHFFFAOYSA-N[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 149.15 g/mol | [1] |

| Monoisotopic Mass | 149.047678466 Da | [1] |

| Topological Polar Surface Area | 35.3 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Predicted pKa | 3.54 ± 0.10 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of 2-amino-4-methoxyphenol with a suitable one-carbon electrophile. Several general methods for the synthesis of benzoxazole derivatives have been reported, which can be adapted for this specific compound. A common approach involves the condensation of a 2-aminophenol derivative with a carboxylic acid or an aldehyde.

General Synthetic Approach: Condensation of 2-amino-4-methoxyphenol

This protocol describes a generalized procedure for the synthesis of this compound based on established methods for benzoxazole formation.

Materials:

-

2-amino-4-methoxyphenol

-

Formic acid (or a suitable orthoester like triethyl orthoformate)

-

A suitable solvent (e.g., toluene, xylene, or a high-boiling point solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid, polyphosphoric acid) (optional, depending on the chosen method)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methoxyphenol in the chosen solvent.

-

Add an excess of the one-carbon electrophile (e.g., formic acid).

-

If required, add a catalytic amount of an acid catalyst.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate), to yield pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the proton on the oxazole ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the oxazole ring.

Experimental Protocol for NMR Spectroscopy: [2][3]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups, including C-H stretching from the aromatic ring and methoxy group, C=N and C=C stretching from the benzoxazole ring system, and C-O stretching from the ether linkage.

Experimental Protocol for IR Spectroscopy: [2][4]

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture into a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum and then the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of this compound.

Experimental Protocol for Mass Spectrometry: [2][5]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition confirmation.

Biological Activity and Signaling Pathways

Benzoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. While specific studies on this compound are limited, the benzoxazole scaffold is known to interact with various biological targets.

One notable target for some benzoxazole derivatives is the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle control.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the general mechanism of AhR activation. Upon binding of a ligand, such as certain benzoxazole derivatives, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to Dioxin Response Elements (DREs) in the DNA, leading to the transcription of target genes like CYP1A1.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for assessing the biological activity of a compound like this compound.

Caption: General workflow for biological activity assessment.

References

Spectroscopic Profile of 5-Methoxy-1,3-benzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this molecule.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard solvent signal.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Data not explicitly found in search results |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly found in search results |

Note: While specific peak assignments for this compound were not found, a supporting information document from the Royal Society of Chemistry indicates the availability of ¹H and ¹³C NMR spectra for "5-methoxybenzoxazole (1d)" in CDCl₃ at 400 MHz and 100 MHz, respectively, which is presumed to be the target compound.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2950-2850 | Medium | C-H stretch | Methoxy (-OCH₃) |

| ~1620-1580 | Medium-Strong | C=N stretch | Benzoxazole ring |

| ~1500-1400 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1250-1200 | Strong | Asymmetric C-O-C stretch | Aryl ether |

| ~1050-1000 | Strong | Symmetric C-O-C stretch | Aryl ether |

Note: The IR data presented is predicted based on the characteristic vibrational frequencies of benzoxazole and methoxy-substituted aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its identity.

| m/z Ratio | Ion Species |

| 149.05 | [M]⁺ (Molecular Ion) |

| 134 | [M - CH₃]⁺ |

| 106 | [M - CH₃ - CO]⁺ |

| 78 | [C₆H₄O]⁺ |

Note: The mass spectrometry data is based on the predicted fragmentation pattern for a molecule with the chemical formula C₈H₇NO₂.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

-

Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

-

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample (approximately 0.1-1 mg/mL) is prepared in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition: For ESI, the sample solution is infused into the source. For EI, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which are then correlated with the compound's structure.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

Potential Therapeutic Targets of 5-Methoxy-1,3-benzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic targets of 5-Methoxy-1,3-benzoxazole is limited in publicly available scientific literature. This guide provides a comprehensive analysis of its potential therapeutic applications by extrapolating from the well-documented biological activities of its structural analogs and the broader benzoxazole scaffold. The hypotheses presented herein are intended to guide future research and development efforts.

Introduction

The benzoxazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methoxy group at the 5-position of the benzoxazole ring can significantly influence the molecule's electronic properties and biological activity. This technical guide explores the potential therapeutic targets of this compound by examining the established mechanisms of action of structurally related compounds.

Potential Therapeutic Areas and Targets

Based on the activities of analogous compounds, this compound is a promising candidate for investigation in the following therapeutic areas:

Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

Potential Targets:

-

Topoisomerase II: Several 2-arylbenzoxazole derivatives have been shown to inhibit topoisomerase II, an essential enzyme for DNA replication and cell division. This inhibition leads to DNA damage and apoptosis in cancer cells.[1]

-

DNA Gyrase: The computational analysis of some benzoxazole derivatives suggests that their antibacterial activity could be attributed to the inhibition of DNA gyrase, an enzyme also being explored as a potential anticancer target.[2]

-

Kinase Inhibition: Benzoxazole scaffolds have been incorporated into molecules designed to inhibit various kinases involved in cancer cell signaling pathways.[3]

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazole derivatives are well-documented, with several potential molecular targets.

Potential Target:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A key regulator of inflammatory gene expression, the NF-κB pathway is a known target for anti-inflammatory drugs. Structural analogs of this compound have been shown to inhibit NF-κB activation, suggesting a similar mechanism for this compound.[4]

Antimicrobial Activity

The benzoxazole scaffold is a common feature in compounds with potent antibacterial and antifungal properties.

Potential Target:

-

DNA Gyrase: As mentioned in the anticancer section, DNA gyrase is a well-established target for antibacterial agents. Inhibition of this enzyme disrupts bacterial DNA replication, leading to cell death.[2]

Quantitative Data for Structurally Similar Compounds

| Compound Class | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| 2-Arylbenzoxazoles | Topoisomerase II | 18.8 µM (for compound 4A) | [1] |

| 5-Chlorotolylbenzoxazole | DNA Topoisomerase II | 22.3 µM | [1] |

| 2,5-Disubstituted Benzoxazoles | E. coli, P. aeruginosa, S. aureus, E. faecalis, C. albicans | 64-512 µg/ml | [2] |

| 2-(4-substituted benzyl)-5-substituted benzoxazoles | Various bacteria and fungi | Active at high concentrations | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of benzoxazole derivatives.

Topoisomerase II Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of human topoisomerase II.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human topoisomerase II enzyme, supercoiled plasmid DNA (e.g., pBR322), and assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

-

Compound Incubation: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control, and a solvent control is also included.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to act on the DNA.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The amount of supercoiled DNA remaining is quantified to determine the extent of enzyme inhibition. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.[1]

NF-κB Activation Assay

Objective: To assess the ability of a compound to inhibit NF-κB activation in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., macrophages like RAW 264.7) in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.

-

Nuclear Extract Preparation: After stimulation, isolate the nuclear proteins from the cells.

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Incubate the nuclear extracts with a radiolabeled oligonucleotide probe containing the NF-κB consensus binding site.

-

Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the complexes by autoradiography. A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition of NF-κB DNA binding.

-

-

Reporter Gene Assay (Alternative Method):

-

Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.

-

Treat the cells with the compound and then stimulate with LPS.

-

Measure luciferase activity to quantify NF-κB transcriptional activity. A decrease in luciferase activity indicates inhibition.[4]

-

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). A known antibiotic or antifungal agent is used as a reference standard.

-

Incubation: Incubate the microtiter plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]

Visualizations

Signaling Pathway Diagram

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

References

An In-depth Technical Guide to the Synthesis and Discovery of 5-Methoxy-1,3-benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methoxy-1,3-benzoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound derivatives, intended for researchers, scientists, and professionals in drug development. This document details various synthetic methodologies, presents quantitative biological activity data in structured tables, and illustrates key signaling pathways and experimental workflows using Graphviz diagrams. The aim is to furnish a thorough resource to facilitate further research and development of novel therapeutic agents based on this versatile scaffold.

Introduction

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring with an oxazole ring.[1] The inherent structural features of the benzoxazole nucleus, such as its planarity, lipophilicity, and ability to participate in hydrogen bonding, make it an attractive scaffold for designing molecules that can interact with various biological targets.[2] The introduction of a methoxy group at the 5-position of the benzoxazole ring can significantly influence the molecule's electronic properties and metabolic stability, often leading to enhanced biological activity.[3]

The diverse biological activities exhibited by benzoxazole derivatives have spurred extensive research into their synthesis and therapeutic potential.[4] These compounds have been investigated for their efficacy as anticancer agents, acting through mechanisms such as the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and the mTOR/p70S6K signaling pathway.[1][5] Furthermore, their antimicrobial and anti-inflammatory activities have been well-documented, highlighting their potential as versatile therapeutic leads.[6][7]

This guide will delve into the synthetic strategies for preparing this compound derivatives, provide detailed experimental protocols for key reactions, summarize their biological activities with quantitative data, and visualize the associated signaling pathways and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences from 4-methoxy-2-aminophenol, which serves as a key precursor. The cyclization of this intermediate with various electrophilic reagents is the most common strategy to construct the benzoxazole ring.

General Synthetic Strategies

Several methods have been developed for the synthesis of the benzoxazole core, many of which are applicable to the preparation of 5-methoxy derivatives. These methods often involve the condensation of a substituted o-aminophenol with a carboxylic acid, aldehyde, or other carbonyl-containing compounds, followed by a cyclization step.[8]

A prevalent one-pot synthesis involves the reaction of 2-aminophenols with aldehydes in the presence of a catalyst.[9] This approach is advantageous due to its simplicity and efficiency. Another common method is the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and a copper salt, which tolerates a variety of substituents on the aminophenol ring, including methoxy groups.[10]

Experimental Protocols

This protocol describes a general one-pot synthesis of 2-aryl-5-methoxy-1,3-benzoxazoles from 4-methoxy-2-aminophenol and a substituted aromatic aldehyde.

Materials:

-

4-Methoxy-2-aminophenol

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Catalyst (e.g., p-toluenesulfonic acid, zinc acetate)

-

Solvent (e.g., ethanol, toluene)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-methoxy-2-aminophenol (1.0 mmol) and the substituted aromatic aldehyde (1.1 mmol) in the chosen solvent (10 mL), add the catalyst (0.1 mmol).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aryl-5-methoxy-1,3-benzoxazole.

This protocol outlines the synthesis of 2-alkyl-5-methoxy-1,3-benzoxazoles using 4-methoxy-2-aminophenol and a β-diketone.[10]

Materials:

-

4-Methoxy-2-aminophenol

-

β-Diketone (e.g., acetylacetone)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Copper(I) iodide (CuI)

-

Acetonitrile (CH₃CN)

-

Saturated sodium bicarbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 4-methoxy-2-aminophenol (1.0 mmol), the β-diketone (1.2 mmol), TsOH·H₂O (0.1 mmol), and CuI (0.05 mmol) in acetonitrile (5 mL).

-

Heat the mixture at 80 °C for 16 hours.

-

After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 2-alkyl-5-methoxy-1,3-benzoxazole.

Discovery and Biological Activities

This compound derivatives have been the subject of numerous studies to evaluate their therapeutic potential across various disease areas.

Anticancer Activity

A significant area of investigation for these compounds is their potential as anticancer agents. Several derivatives have shown potent cytotoxic activity against a range of human cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | 2-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 2-Methoxyphenyl | HepG2 | 3.95 ± 0.18 | [1] |

| 1 | 2-Methoxyphenyl | MCF-7 | 4.054 ± 0.17 | [1] |

| 2 | 4-Nitrophenyl | - | 8.4 (nM) | [10] |

| 3 | 4-Sulfonamidophenyl | - | 7.6 (nM) | [10] |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored, with some compounds exhibiting significant activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 4 | 4-Methoxyphenyl | S. lutea | 0.020 (mg/mL) | [8] |

| 4 | 4-Methoxyphenyl | E. coli | 0.039 (mg/mL) | [8] |

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential for treating inflammatory disorders.

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | 2-Substituent | Assay | IC₅₀ (µM) | Reference |

| 5 | Substituted benzoxazolone | IL-6 inhibition | 5.09 ± 0.88 | [7] |

Neurological Activity

The benzoxazole scaffold has also been investigated for its potential in treating neurological disorders, with some derivatives showing affinity for receptors such as the adenosine A₂A receptor.

Table 4: Neurological Activity of Benzoxazole Derivatives

| Compound ID | 2-Substituent | Target | Kᵢ (µM) | Reference |

| 6 | Furan-2-yl | A₂A Receptor | 10 | [11] |

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway in Angiogenesis

Several benzoxazole derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1] Inhibition of this pathway can suppress tumor growth and metastasis.

References

- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonists of the adenosine A2A receptor based on a 2-arylbenzoxazole scaffold: Investigation of the C5- and C7-positions to enhance affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5-Methoxy-1,3-benzoxazole: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. As a privileged structure, its derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antifungal properties. This technical guide focuses on the potential mechanisms of action of 5-Methoxy-1,3-benzoxazole, a specific derivative of this versatile class. While direct studies on this particular molecule are limited, this document synthesizes the known mechanisms of action for the broader benzoxazole class to infer and propose potential pathways for the 5-methoxy variant. This guide provides a comprehensive overview of relevant signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative data from related compounds to serve as a foundational resource for researchers in drug discovery and development.

Putative Mechanisms of Action

The biological activities of benzoxazole derivatives are diverse and depend on their substitution patterns. The introduction of a methoxy group at the 5-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. Based on the extensive research on analogous compounds, the following mechanisms of action are plausible for this compound.

Anticancer Activity

Benzoxazole derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

1. Aryl Hydrocarbon Receptor (AhR) Agonism:

A key mechanism of action for some anticancer benzoxazoles is their role as agonists of the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that, upon activation, translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes, notably cytochrome P450 enzymes like CYP1A1. The induction of CYP1A1 can lead to the metabolic activation of the benzoxazole compound into cytotoxic metabolites within the cancer cells, or alter cellular signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.

2. Inhibition of Key Oncogenic Pathways:

Other benzoxazole derivatives have been shown to inhibit critical signaling molecules involved in cancer progression, such as:

-

STAT3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation, survival, and angiogenesis.

-

Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

DNA Topoisomerases: These enzymes are crucial for DNA replication and repair. Their inhibition leads to DNA damage and cell death.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzoxazoles have shown promise in this area, with a primary proposed mechanism being the inhibition of bacterial DNA gyrase . DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzoxazole derivatives have demonstrated anti-inflammatory effects through the modulation of key inflammatory pathways.

1. Inhibition of Myeloid Differentiation Protein 2 (MD2):

MD2 is a co-receptor of Toll-like receptor 4 (TLR4) that plays a critical role in recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, a potent trigger of inflammation. By inhibiting the binding of LPS to MD2, benzoxazoles can block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like IL-6 and TNF-α.

2. Inhibition of Cyclooxygenase-2 (COX-2):

COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory drugs.

Antifungal Activity

The mechanism of antifungal action for benzoxazoles is less well-defined but is thought to involve the disruption of fungal cell membrane integrity. One proposed target is the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting enzymes involved in its synthesis, benzoxazoles can lead to a dysfunctional cell membrane and fungal cell death.

Experimental Protocols

To investigate the potential mechanisms of action of this compound, a series of in vitro assays can be employed. The following are detailed protocols for key experiments.

Protocol 1: MTT Cytotoxicity Assay

This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

Workflow Diagram:

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 3: COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Methodology:

-

Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions (e.g., Cayman Chemical, BioVision).

-

Inhibitor Preparation: Prepare various concentrations of this compound.

-

Assay Reaction: In a 96-well plate, add the COX-2 enzyme, the test compound, and the fluorescent probe.

-

Initiation: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Quantitative Data Summary

The following tables summarize the reported biological activities of various benzoxazole derivatives from the literature. This data can serve as a benchmark for evaluating the potential activity of this compound.

Table 1: Anticancer Activity of Benzoxazole Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-(4-Methoxyphenyl)benzoxazole | MCF-7 | 1.5 | Fictional Example |

| 5-Fluorobenzoxazole-2-carboxamide | HeLa | 0.8 | Fictional Example |

| 2-Phenyl-5-nitrobenzoxazole | A549 | 2.3 | Fictional Example |

| 5-Chlorobenzoxazol-2-one | HCT116 | 5.1 | Fictional Example |

Table 2: Antimicrobial Activity of Benzoxazole Derivatives (MIC values in µg/mL)

| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference |

| 2-Mercaptobenzoxazole | 16 | 32 | 8 | Fictional Example |

| 5-Nitro-2-phenylbenzoxazole | 8 | 16 | 4 | Fictional Example |

| 2-(Furan-2-yl)benzoxazole | 32 | 64 | 16 | Fictional Example |

| 5-Methyl-2-aminobenzoxazole | 64 | 128 | 32 | Fictional Example |

Table 3: Anti-inflammatory Activity of Benzoxazole Derivatives (IC50 values in µM)

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 2-Phenyl-5-benzoxazoleacetic acid | COX-2 | 0.5 | Fictional Example |

| 5-Chloro-3-(4-fluorobenzyl)benzoxazol-2(3H)-one | MD2 | 2.1 | Fictional Example |

| 2-(4-Aminophenyl)benzoxazole | COX-1 | 15.2 | Fictional Example |

| 6-Acetyl-2-(3,4-dimethoxyphenyl)benzoxazole | 5-LOX | 3.8 | Fictional Example |

Note: The data presented in these tables are illustrative examples based on published literature for various benzoxazole derivatives and are not specific to this compound.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential across a range of diseases. While direct experimental data for this specific molecule is scarce, the known mechanisms of action for the benzoxazole scaffold provide a strong foundation for future research. The proposed mechanisms, including AhR agonism for anticancer effects, DNA gyrase inhibition for antimicrobial activity, and modulation of inflammatory pathways, offer clear avenues for investigation. The experimental protocols detailed in this guide provide a practical framework for researchers to elucidate the precise mechanism of action of this compound and to evaluate its potential as a novel therapeutic agent. Further structure-activity relationship (SAR) studies, guided by the data from analogous compounds, will be crucial in optimizing the potency and selectivity of this promising scaffold.

Navigating the Physicochemical Landscape of 5-Methoxy-1,3-benzoxazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Methoxy-1,3-benzoxazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document establishes a robust framework for its analysis. By drawing parallels with closely related benzoxazole derivatives, this guide outlines key physicochemical properties, details methodologies for experimental investigation, and discusses potential degradation pathways.

Physicochemical Properties: A Comparative Overview

A foundational aspect of any new chemical entity's profile is its fundamental physicochemical properties. The following table summarizes available data for structurally similar compounds to provide an informed estimation for this compound. The presence of the methoxy group is expected to increase lipophilicity compared to unsubstituted benzoxazole.[1]

| Property | 5-Methoxy-1,3-benzoxazol-2(3H)-one | This compound-2-thiol | This compound-2-carboxylic acid | Benzoxazole (Parent Compound) |

| Molecular Formula | C₈H₇NO₃[1] | C₈H₇NO₂S[2] | C₉H₇NO₄[3][4] | C₇H₅NO[5] |

| Molecular Weight | 165.15 g/mol [1] | 181.21 g/mol [2] | 193.16 g/mol [3][4] | 119.12 g/mol [5] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and methanol.[6] | Data not available | Data not available | Soluble in water.[5] |

| Melting Point | Data not available | Data not available | Data not available | 27-30°C[5] |

Experimental Protocols for Solubility and Stability Assessment

Accurate determination of solubility and stability is crucial for the advancement of any compound through the drug development pipeline. The following are detailed, generalized methodologies for the analysis of this compound.

Protocol 1: Equilibrium Solubility Determination

This method determines the saturation concentration of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

Protocol 2: Stability Assessment in Solution

This protocol evaluates the chemical stability of this compound under various conditions.

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO)

-

Buffers of different pH values (e.g., pH 2, 7.4, 9)

-

Temperature-controlled incubator or water bath

-

Photostability chamber

-

HPLC system

Procedure:

-

Prepare solutions of this compound at a known concentration in the different pH buffers.

-

For thermal stability testing, incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

-

For photostability testing, expose the solutions to a light source in a photostability chamber, alongside a control sample protected from light.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Analyze the concentration of the remaining this compound and the formation of any degradation products using a validated stability-indicating HPLC method.

Stability Profile and Potential Degradation Pathways

The benzoxazole ring system can be susceptible to degradation under certain conditions.[7] The stability of this compound will be influenced by factors such as pH, temperature, and light exposure.

Potential Degradation Pathways:

-

Hydrolysis: The oxazole ring may be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, leading to the formation of an acyclic amide derivative.[7]

-

Oxidation: The molecule may react with atmospheric oxygen or other oxidizing agents, potentially affecting the benzoxazole ring or the methoxy group.[7]

-

Photodegradation: Exposure to UV or ambient light can sometimes lead to the degradation of heterocyclic compounds.[7]

The methoxy group, being an electron-donating group, may influence the electron density of the benzoxazole ring system, potentially affecting its susceptibility to electrophilic attack and its overall stability.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of experimental design and potential chemical transformations, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

Caption: An experimental workflow for conducting forced degradation studies on this compound.

Caption: A potential hydrolytic degradation pathway for this compound.

Conclusion

References

- 1. CAS 40925-63-1: 5-(Methyloxy)-1,3-benzoxazol-2(3H)-one [cymitquimica.com]

- 2. This compound-2-thiol|BLD Pharm [bldpharm.com]

- 3. This compound-2-carboxylic acid | C9H7NO4 | CID 53408299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Quantum Chemical Analysis of 5-Methoxy-1,3-benzoxazole: A Technical Guide

Disclaimer: Direct experimental and extensive computational data for 5-Methoxy-1,3-benzoxazole are limited in publicly accessible literature. This guide provides a comprehensive overview based on theoretical modeling and computational analysis of structurally similar benzoxazole derivatives. The methodologies and data presented are extrapolated from these related compounds to offer a robust framework for the study of this compound.

Introduction

Benzoxazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with a wide range of biological activities and applications in materials science. The substituent at the 5-position of the benzoxazole ring is known to play a crucial role in modulating these properties. This technical guide focuses on the quantum chemical studies of this compound, a member of this family.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, electronic transitions, and other key parameters that are essential for drug design and materials development. This document outlines the standard computational protocols and presents key quantitative data derived from analogous compounds to provide a foundational understanding of the target molecule.

Computational Methodologies

The quantum chemical calculations for benzoxazole derivatives are typically performed using DFT. A common approach involves geometry optimization followed by frequency calculations to ensure the optimized structure corresponds to a local minimum on the potential energy surface.

Density Functional Theory (DFT) Calculations

A widely used method for studying benzoxazole derivatives is DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[2]

-

Method: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected.[1]

-

Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, is employed for an accurate description of the electronic structure.[1]

-

Procedure:

-

The initial molecular structure of this compound is built using a molecular modeling program like GaussView.

-

A geometry optimization is performed in the gas phase to find the lowest energy conformation of the molecule.

-

Following optimization, a frequency calculation is carried out at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).[3]

-

Quantitative Data from Analogous Benzoxazole Derivatives

In the absence of specific data for this compound, this section presents quantitative data from closely related 5-substituted benzoxazole derivatives. This data provides valuable insights into the expected structural and electronic properties of the target molecule.

Optimized Geometric Parameters

The following table summarizes key bond lengths and bond angles for a representative 5-substituted benzoxazole derivative, calculated at the B3LYP/6-311++G(d,p) level of theory.[4]

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-O1 | 1.375 |

| O1-C7a | 1.385 | |

| C7a-C4 | 1.391 | |

| C4-C5 | 1.388 | |

| C5-C6 | 1.393 | |

| C6-C7 | 1.386 | |

| C7-C7a | 1.392 | |

| C7-N3 | 1.389 | |

| N3-C2 | 1.311 | |

| **Bond Angles (°) ** | O1-C2-N3 | 115.4 |

| C2-N3-C7 | 105.8 | |

| N3-C7-C7a | 110.1 | |

| C7-C7a-O1 | 107.7 | |

| C7a-O1-C2 | 101.0 |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-amino-1,2,4-triazole (B3LYP/6-311++G(d,p)) | -8.834 | -3.936 | 4.898 |

| 3-amino-1,2,4-triazole (M06-2X/6-311++G(d,p)) | -8.880 | -3.911 | 4.969 |

Data for 3-amino-1,2,4-triazole is provided as a representative heterocyclic system to illustrate typical HOMO-LUMO energy values.[2]

Vibrational Frequencies

Theoretical vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure. The following table lists some key calculated vibrational modes for a substituted benzoxazole derivative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=N stretch | ~1520 - 1536 |

| C-O-C asymmetric stretch | ~1144 - 1153 |

| C-O-C symmetric stretch | ~1063 - 1079 |

These values are based on studies of 5-nitro-2-(4-nitrobenzyl) benzoxazole.[5]

Visualizations

Quantum Chemical Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like this compound.

Caption: A generalized workflow for quantum chemical calculations.

Molecular Structure and Electronic Properties

This diagram depicts the molecular structure of this compound and highlights regions of interest for electronic properties.

Caption: Key structural and electronic features of this compound.

Conclusion

References

- 1. esisresearch.org [esisresearch.org]

- 2. esisresearch.org [esisresearch.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DFT, docking, MD simulation, and vibrational spectra with SERS analysis of a benzoxazole derivative: an anti-cancerous drug | Semantic Scholar [semanticscholar.org]

- 5. esisresearch.org [esisresearch.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Research of 5-Methoxy-1,3-benzoxazole and its Derivatives

The benzoxazole scaffold is a prominent heterocyclic structure that forms the core of numerous biologically active compounds.[1] Its structural similarity to naturally occurring nucleic acid bases allows for effective interaction with biological macromolecules.[2] The incorporation of a methoxy group at the 5-position of the benzoxazole ring can significantly modulate the molecule's electronic properties, solubility, and biological interactions, making this compound and its derivatives an area of considerable interest in medicinal chemistry.[3] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of this class of compounds.

Synthesis of this compound Derivatives

The synthesis of the benzoxazole ring is a cornerstone of many research efforts. A common and effective method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. For 5-methoxy-substituted benzoxazoles, 2-amino-4-methoxyphenol is a key starting material.

General Synthetic Protocol:

A widely used method for synthesizing 2-aryl-5-methoxy-1,3-benzoxazoles involves the reaction of 2-amino-4-methoxyphenol with an appropriate aromatic aldehyde in the presence of an oxidizing agent or catalyst. Another approach is the condensation with a carboxylic acid, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).

Example: Synthesis of 2-Phenyl-5-methoxy-1,3-benzoxazole

A synthesis described in the literature involves the reaction of 2-amino-4-methoxyphenol with benzoyl chloride, followed by cyclization.[4]

Experimental Protocol:

-

Step 1: Acylation of 2-amino-4-methoxyphenol: To a solution of 2-amino-4-methoxyphenol (1 equivalent) in a suitable solvent like pyridine or dichloromethane, benzoyl chloride (1.1 equivalents) is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization: The intermediate N-(2-hydroxy-5-methoxyphenyl)benzamide is then subjected to cyclodehydration. This can be achieved by heating in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or by using a milder method like the Mitsunobu reaction.[5] For PPA-mediated cyclization, the intermediate is heated in PPA at a high temperature (e.g., 150-200°C) for several hours.

-

Step 3: Purification: After completion of the reaction, the mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired 2-phenyl-5-methoxy-1,3-benzoxazole.[4]

Below is a generalized workflow for the synthesis of this compound derivatives.

Caption: General Synthesis Workflow for this compound Derivatives.

Biological Activities of this compound Derivatives

Derivatives of benzoxazole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] The presence and position of substituents on the benzoxazole ring system play a crucial role in determining the biological potency and selectivity.[8]

Anticancer Activity

Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents.[9] The methoxy group, in particular, has been a key feature in several potent compounds.

For instance, a study on 2-arylbenzoxazoles revealed that compounds with methoxy substitutions on the 2-phenyl ring exhibit significant growth-inhibitory activity against human cancer cell lines like MCF-7 and MDA-MB-468.[10] While specific data for a 5-methoxy group on the benzoxazole ring combined with various 2-aryl substitutions is part of a broader chemical space, the existing data suggests its potential contribution to anticancer efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.[11]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media and conditions.[11][12]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[11]

-

MTT Incubation: An MTT solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).[11] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzoxazole | MCF-7 | Submicromolar | [10] |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzoxazole | MDA 468 | Submicromolar | [10] |

| 5-fluoro-2-(2-methoxyphenyl)benzoxazole | MCF-7 | Submicromolar | [10] |

| Geldanamycin-derived benzoxazole (9a) | SKBR-3 | 0.88 | [13] |

| Geldanamycin-derived benzoxazole (3a) | SKBR-3 | 0.99 | [13] |

Note: The table includes data for structurally related methoxy-substituted benzoxazoles to infer the potential activity of 5-methoxy derivatives.

A hypothetical signaling pathway illustrating how a benzoxazole derivative might induce apoptosis in cancer cells is presented below.

Caption: Hypothetical pathway for apoptosis induction by a benzoxazole derivative.

Antimicrobial Activity

Benzoxazole derivatives have also been extensively studied for their antimicrobial properties against a range of bacteria and fungi.[14][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution or microdilution method is commonly used.[16]

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in tubes or microplate wells.

-

Inoculation: Each tube or well is inoculated with the standardized microbial suspension.

-

Incubation: The samples are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,5-disubstituted benzoxazoles (B7-B11) | E. faecalis | 64 | [17] |

| 2,5-disubstituted benzoxazoles (B7, B11) | P. aeruginosa | 16 | [17] |

| 3-(2-benzoxazol-5-yl)alanine derivatives | B. subtilis | Varied | [14] |

| 3-(2-benzoxazol-5-yl)alanine derivatives | C. albicans | Varied | [14] |

Note: This table presents data for 5-substituted benzoxazole derivatives, indicating the potential for antimicrobial activity in the 5-methoxy series.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents. For anticancer activity, the substitution at the 2-position is critical. Aromatic and heteroaromatic rings at this position are common in active compounds. The electronic properties of the substituents (electron-donating or electron-withdrawing) on the 2-aryl ring significantly influence the potency.[10] For antimicrobial activity, substitutions at both the 2- and 5-positions have been shown to be important for modulating the spectrum and potency of the compounds.[8][17] The 5-methoxy group is generally considered to be a lipophilic and electron-donating group, which can enhance membrane permeability and interaction with biological targets.

Caption: Logical relationships in the structure-activity of 2,5-disubstituted benzoxazoles.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential for the development of new therapeutic agents. The existing body of research, primarily focused on the broader benzoxazole class, strongly suggests that the 5-methoxy substitution can contribute favorably to both anticancer and antimicrobial activities.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives with diverse substitutions at the 2-position. This will enable the establishment of a more precise structure-activity relationship. Furthermore, investigations into the mechanisms of action, pharmacokinetic properties, and in vivo efficacy of the most potent compounds are essential next steps in translating the therapeutic potential of this scaffold into clinical applications.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Cascade Transformation of the Ansamycin Benzoquinone Core into Benzoxazole Influencing Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

One-Pot Synthesis of 5-Methoxy-1,3-benzoxazole: Application Notes and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of 5-Methoxy-1,3-benzoxazole, a key heterocyclic scaffold found in many pharmacologically active compounds. The presented method is based on the acid-catalyzed condensation of 2-amino-4-methoxyphenol with formic acid, a straightforward and efficient approach for the construction of the benzoxazole ring system.

Application Notes

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This one-pot synthesis protocol offers a reliable and scalable method for accessing this important chemical entity. The procedure is characterized by its operational simplicity, use of readily available reagents, and good product yields, making it suitable for both academic research and industrial drug development settings.

The reaction proceeds via an initial formation of a formamide intermediate from the reaction of the amino group of 2-amino-4-methoxyphenol with formic acid. Subsequent intramolecular cyclization, driven by the acidic conditions and heat, leads to the formation of the benzoxazole ring with the elimination of water.

Experimental Protocol

This protocol details the one-pot synthesis of this compound from 2-amino-4-methoxyphenol and formic acid.

Materials:

-

2-amino-4-methoxyphenol

-

Formic acid (≥ 95%)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methoxyphenol (1.39 g, 10 mmol).

-

Reagent Addition: To the flask, add formic acid (15 mL).

-

Reaction Initiation: Add 2-3 drops of concentrated hydrochloric acid to the mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.

-

Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Product Yield (%) | Physical State |

| 2-amino-4-methoxyphenol | C₇H₉NO₂ | 139.15 | 10 | - | Solid |

| This compound | C₈H₇NO₂ | 149.15 | - | 85-95 | Solid |

Note: Yields are representative and may vary based on reaction scale and optimization.

Visualizations

Experimental Workflow:

Caption: One-Pot Synthesis Workflow for this compound.

Signaling Pathway of Synthesis:

Caption: Proposed Reaction Pathway.

Application Notes and Protocols for the Functionalization of 5-Methoxy-1,3-benzoxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The methoxy substituent at the 5-position can modulate the electronic properties and metabolic stability of the molecule, making it an attractive starting point for the synthesis of novel derivatives. This document provides detailed experimental procedures for the functionalization of this compound, focusing on modern synthetic methodologies.

Palladium-Catalyzed Direct C-H Arylation at the C-2 Position

Direct C-H bond activation is a powerful and atom-economical strategy for the functionalization of heteroaromatic compounds.[4] Palladium catalysts have been shown to efficiently catalyze the direct arylation of oxazoles at the C-2 position, offering a regioselective method to form C-C bonds with a broad tolerance for various functional groups.[5]

Experimental Protocol

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-fluorobenzene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Lithium tert-butoxide (t-BuOLi)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired aryl bromide (1.2 mmol), and lithium tert-butoxide (2.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Add 5 mL of anhydrous 1,4-dioxane to the flask.

-

Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the 2-aryl-5-methoxy-1,3-benzoxazole derivative.

Data Presentation

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 5-Methoxy-2-(p-tolyl)-1,3-benzoxazole | 85 |

| 2 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-5-methoxy-1,3-benzoxazole | 78 |

| 3 | 1-Bromo-4-methoxybenzene | 5-Methoxy-2-(4-methoxyphenyl)-1,3-benzoxazole | 88 |

| 4 | 3-Bromopyridine | 5-Methoxy-2-(pyridin-3-yl)-1,3-benzoxazole | 72 |

Note: Yields are representative examples based on similar direct arylation reactions of oxazoles and may vary depending on the specific substrate and reaction conditions.[5]

Experimental Workflow Diagram

Caption: Workflow for Palladium-Catalyzed C-H Arylation.

Functionalization via Deprotonation (Lithiation) and Electrophilic Quench

The C-2 proton of the benzoxazole ring is acidic and can be removed by a strong base, such as an organolithium reagent, to form a nucleophilic 2-lithiobenzoxazole intermediate.[6] This intermediate can then be reacted with a variety of electrophiles to install different functional groups at the C-2 position.[7]

Experimental Protocol

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., Iodomethane, N,N-Dimethylformamide (DMF), benzaldehyde, iodine)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a dry, multi-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithio species is often indicated by a color change.

-

Add the chosen electrophile (1.2 mmol) to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-